molecular formula C8H4ClFN2 B3177817 4-Chloro-6-fluorocinnoline CAS No. 2251-62-9

4-Chloro-6-fluorocinnoline

Cat. No. B3177817
CAS RN: 2251-62-9
M. Wt: 182.58 g/mol
InChI Key: VFOBRNBIAYZTNM-UHFFFAOYSA-N
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Description

4-Chloro-6-fluorocinnoline is a heterocyclic organic compound. It has a molecular formula of C8H4ClFN2 and an average mass of 182.582 Da .


Synthesis Analysis

The synthesis of 4-Chloro-6-fluorocinnoline involves a multi-step reaction . The first step involves the use of triethylamine, copper (I) iodide, and bis-triphenylphosphine-palladium (II) chloride in N,N-dimethyl-formamide under an inert atmosphere at 50 °C for 4 hours . The second step involves the use of hydrogen chloride and sodium nitrite in water at 100 °C for 3.5 hours . The final step involves the use of pyridine and trichlorophosphate in chlorobenzene at 140 °C .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-fluorocinnoline consists of 12 heavy atoms, 10 of which are aromatic . It has no rotatable bonds and has 3 H-bond acceptors .


Physical And Chemical Properties Analysis

4-Chloro-6-fluorocinnoline has a high GI absorption and is BBB permeant . It is not a P-gp substrate and has inhibitory effects on CYP1A2 . Its Log Po/w values range from 1.91 to 2.99, indicating its lipophilicity . Its water solubility ranges from 0.0109 mg/ml to 1.54 mg/ml .

Safety and Hazards

4-Chloro-6-fluorocinnoline is classified as a hazard class 6.1 . Its safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-6-fluorocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOBRNBIAYZTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluorocinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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